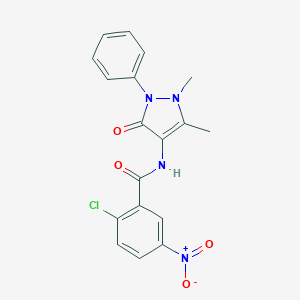

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O4/c1-11-16(18(25)22(21(11)2)12-6-4-3-5-7-12)20-17(24)14-10-13(23(26)27)8-9-15(14)19/h3-10H,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEOISTZLVDNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzamide typically involves multiple steps, starting with the formation of the pyrazolone core. One common approach is the reaction of phenylhydrazine with chloroacetic acid to form the pyrazolone ring, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

Substitution: Halogenation with chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its efficacy against resistant strains of bacteria, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Preclinical trials have suggested that it can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Cancer Research

The compound has also been explored for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. This suggests its potential as a chemotherapeutic agent .

Agricultural Science

Pesticide Development

In agricultural research, 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzamide has been studied for its insecticidal properties. Its ability to disrupt the hormonal systems of pests makes it a candidate for developing safer and more effective pesticides. Field trials have indicated that formulations containing this compound can significantly reduce pest populations while minimizing harm to beneficial insects .

Herbicide Potential

The compound's structural characteristics also suggest potential applications as a herbicide. Research has focused on its ability to inhibit specific enzymes involved in plant growth, which could lead to the development of selective herbicides that target weeds without affecting crops .

Material Science

Polymer Chemistry

In material science, this compound has been incorporated into polymer matrices to enhance their mechanical properties. Studies have shown that adding this compound can improve the thermal stability and tensile strength of polymers used in various applications from packaging to construction materials .

Summary Table of Applications

Mechanism of Action

The mechanism by which 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The nitro group is known to be involved in redox reactions, which can affect cellular processes. The pyrazolone core may interact with enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the benzamide or pyrazolone moieties, impacting physical properties, reactivity, and bioactivity:

Key Observations :

- Electron-withdrawing vs.

- Steric effects : Bulky substituents (e.g., 4-chlorophenyl in 3b) correlate with higher melting points, suggesting improved crystallinity .

Reactivity Trends :

- The nitro group in the target compound may hinder coupling reactions compared to cyano-substituted analogues (e.g., 3a), which exhibit higher yields (68%) under similar conditions .

Biological Activity

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzamide is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and case analyses.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄ClN₃O₂ |

| Molecular Weight | 279.72 g/mol |

| CAS Number | 3608-86-4 |

| Density | 1.36 g/cm³ |

| LogP | 1.7347 |

| PSA | 56.03 Ų |

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.

- Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways. A study demonstrated that pyrazole derivatives could effectively target these kinases, leading to reduced proliferation of cancer cells .

- Case Study : In a study evaluating the cytotoxicity of several pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), the tested compounds displayed notable efficacy when used in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. These compounds are believed to modulate inflammatory responses through various mechanisms.

- Research Findings : A review indicated that certain pyrazole derivatives significantly reduce inflammation markers in vitro and in vivo models. The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Pyrazole derivatives have been shown to possess broad-spectrum antibacterial and antifungal activities.

- Study Results : In vitro assays demonstrated that related pyrazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzamide?

- Methodology :

- Step 1 : React 4-aminoantipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine) with 2-chloro-5-nitrobenzoyl chloride in dichloromethane (DCM) under anhydrous conditions.

- Step 2 : Use triethylamine (TEA) as a base to neutralize HCl byproducts.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (~65–75%) requires strict temperature control (0–5°C during coupling) .

- Alternative : Carbodiimide-mediated coupling (e.g., EDCl) in DMF with catalytic DMAP, as seen in analogous acetamide syntheses .

Q. How is the crystal structure of this compound determined, and what software is recommended?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of DCM or ethanol.

- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Enraf–Nonius CAD-4).

- Refinement : SHELXL (SHELX suite) for structure solution and refinement. Hydrogen atoms are placed in calculated positions with riding models .

- Visualization : ORTEP-3 for thermal ellipsoid plots and molecular geometry analysis .

Q. What spectroscopic techniques validate the compound’s purity and structure?

- Methodology :

- NMR : - and -NMR in DMSO-d6 to confirm substituent positions (e.g., nitro group at C5, chloro at C2).

- FT-IR : Peaks at ~1680 cm (amide C=O) and ~1520 cm (nitro group) .

- Mass spectrometry : ESI-MS for molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and electronic properties?

- Methodology :

- Geometry optimization : Use Gaussian09 or ORCA with B3LYP/6-311G(d,p) basis set.

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess charge transfer potential.

- Electrostatic potential (ESP) maps : Identify electrophilic/nucleophilic sites for reaction planning .

- Validation : Compare computed vs. experimental bond lengths/angles from X-ray data .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Reproducibility checks : Validate assay conditions (e.g., solvent/DMSO concentration, cell lines).

- Structural analogs : Compare activity of derivatives (e.g., 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide) to isolate functional group contributions .

- Cross-technique validation : Pair enzyme inhibition assays with molecular docking (AutoDock Vina) to confirm binding modes .

Q. What strategies optimize hydrogen bonding networks in co-crystals for enhanced stability?

- Methodology :

- Co-former selection : Prioritize molecules with complementary hydrogen bond donors/acceptors (e.g., carboxylic acids).

- Graph set analysis : Use Mercury (CCDC) to classify R(8) or R(10) motifs, as seen in related acetamide dimers .

- Thermal analysis : DSC/TGA to assess stability improvements post-co-crystallization .

Q. How to design a SAR study for pyrazole-amide derivatives targeting enzyme inhibition?

- Methodology :

- Scaffold modification : Introduce substituents at nitro (e.g., –CF) or chloro positions to alter steric/electronic profiles .

- In vitro assays : Measure IC against target enzymes (e.g., COX-2) with positive controls.

- Docking studies : Align with crystal structures of enzyme active sites (PDB: 5KIR) to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.